N-(3-chloro-2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a trimethoxyphenyl group, and a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 3-chloro-2-methylphenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone. This intermediate is then reacted with a propanoyl chloride derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the presence of the chlorinated phenyl group and trimethoxyphenyl group contributes to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-FLUOROPHENYL)-2-FURYL)PROPANAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24ClN3O5 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C21H24ClN3O5/c1-13-15(22)6-5-7-16(13)24-19(26)8-9-20(27)25-23-12-14-10-17(28-2)21(30-4)18(11-14)29-3/h5-7,10-12H,8-9H2,1-4H3,(H,24,26)(H,25,27)/b23-12+ |
InChI Key |
GNORYECLPHNQMR-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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